Syn-dodecachloropentacyclooctadecadiene
Description
Nomenclature and Structural Isomerism of Dodecachloropentacyclooctadecadiene
IUPAC Naming Conventions and Synonyms
The systematic IUPAC name for the broader compound, dodecachloropentacyclooctadecadiene, is 1,2,3,4,7,8,9,10,13,13,14,14-dodecachloro-1,4,4a,5,6,6a,7,10,10a,11,12,12a-dodecahydro-1,4:7,10-dimethanodibenzo[a,e] pops.intannulene. pops.int The syn-isomer specifically is identified by the CAS number 135821-03-3. pops.int
This complex chemical is more commonly known by several synonyms, including Dechlorane Plus, DP, and DDC-CO. pops.intwikipedia.org The specific isomer, syn-dodecachloropentacyclooctadecadiene, is often referred to as syn-DP or syn-Dechlorane Plus. nih.gov
| Property | Value |
| IUPAC Name | 1,2,3,4,7,8,9,10,13,13,14,14-dodecachloro-1,4,4a,5,6,6a,7,10,10a,11,12,12a-dodecahydro-1,4:7,10-dimethanodibenzo[a,e] pops.intannulene pops.int |
| CAS Number (syn-isomer) | 135821-03-3 pops.int |
| Common Synonyms | Dechlorane Plus, DP, DDC-CO, syn-DP pops.intwikipedia.orgnih.gov |
Stereochemical Considerations: Syn- and Anti-Isomers (syn-DP and anti-DP)
Dodecachloropentacyclooctadecadiene exists as two stereoisomers: syn and anti. These isomers are formed during the synthesis process and differ in their spatial arrangement. wikipedia.org The technical mixture of Dechlorane Plus is composed of both syn-DP and anti-DP. pops.int The anti-isomer is designated with the CAS number 135821-74-8. pops.int The ratio of these isomers in commercial products is not fixed and can vary between manufacturers and even production batches. oaepublish.com
Historical Context and Production Pathways of Highly Chlorinated Flame Retardants
Industrial Synthesis and Manufacturing Processes
Dechlorane Plus has been in commercial use since the 1960s as a replacement for Mirex, another chlorinated flame retardant that was banned due to its environmental toxicity. oaepublish.comnih.gov The industrial synthesis of Dechlorane Plus involves a Diels-Alder reaction, where two equivalents of hexachlorocyclopentadiene (B6142220) react with one equivalent of cyclooctadiene. wikipedia.orgmcmaster.ca This process inherently produces a mixture of the syn and anti isomers. wikipedia.org
Major manufacturers have included OxyChem (formerly Hooker Chemicals and Plastics Corp.) in the United States and Jiangsu Anpon Electrochemical Co., Ltd in China. oaepublish.comnih.gov Annual production volumes have been substantial, with estimates in the range of 450 to 4,500 tons from OxyChem and 300 to 1,000 tons from Jiangsu Anpon. oaepublish.comnih.gov
Commercial Formulations and Isomer Ratios
Commercial formulations of Dechlorane Plus contain both syn-DP and anti-DP, with the anti-isomer typically being more abundant. nih.gov The ratio of syn-DP to anti-DP is approximately 1:3 in many commercial products, meaning the fraction of anti-DP (fanti) is around 0.65 to 0.80. oaepublish.comnih.gov However, these ratios can differ, with some reports indicating the syn-DP fraction (fsyn) in commercial products from different manufacturers ranges from 0.20 to 0.41. pops.intpops.int For instance, OxyChem's product has been reported to contain approximately 35% syn-DP and 65% anti-DP. pops.intpops.int
| Manufacturer | Isomer Ratio (syn-DP : anti-DP) | Reference |
| General Commercial Products | ~ 1:3 | nih.gov |
| OxyChem | ~ 35% : 65% | pops.intpops.int |
| Jiangsu Anpon Electrochemical Co. | fsyn ranging 0.20-0.41 | pops.intpops.int |
Classification within Persistent Organic Pollutants (POPs) Frameworks
Due to its chemical characteristics, this compound, as part of the Dechlorane Plus mixture, is classified as a Persistent Organic Pollutant (POP). POPs are organic compounds that are resistant to environmental degradation, can be transported over long distances, bioaccumulate in living organisms, and have harmful effects on human health and the environment. pops.intwikipedia.orgijeat.org
The properties of Dechlorane Plus, including its persistence, potential for bioaccumulation, and capacity for long-range transport, align with the criteria for POPs. googleapis.com In recognition of these hazards, Dechlorane Plus was added to the Stockholm Convention on Persistent Organic Pollutants in May 2023. isotope.comkemi.se This international treaty aims to eliminate or restrict the production and use of POPs. isotope.comkemi.se The inclusion of Dechlorane Plus in the Stockholm Convention signifies a global consensus on the need to control its release into the environment. isotope.comresearchgate.net The European Union has also taken steps to restrict Dechlorane Plus under its POPs Regulation. europa.eugpcgateway.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,5S,6S,9R,10R,13S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl12/c19-9-10(20)15(25)7-3-4-8-6(2-1-5(7)13(9,23)17(15,27)28)14(24)11(21)12(22)16(8,26)18(14,29)30/h5-8H,1-4H2/t5-,6+,7+,8-,13-,14+,15+,16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQQAJOWXNCOPY-MXYLTYEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC3C1C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](CC[C@H]3[C@@H]1[C@]4(C(=C([C@@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl)[C@]5(C(=C([C@@]2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016863 | |
| Record name | syn-Dechlorane Plus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135821-03-3 | |
| Record name | Dodecachloropentacyclooctadecadiene, syn- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | syn-Dechlorane Plus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DODECACHLOROPENTACYCLOOCTADECADIENE, SYN- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VQI6058B5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Global Distribution of Syn Dodecachloropentacyclooctadecadiene
Occurrence in Abiotic Environmental Matrices
Syn-dodecachloropentacyclooctadecadiene, a component of the commercial Dechlorane Plus mixture, has been identified as a global contaminant. pops.int Its detection in diverse environmental samples far from production sites points to its persistence and capacity for long-range transport. pops.intpops.int
Atmospheric Presence and Spatial Concentrations
Monitoring studies confirm that this compound is transported long distances via atmospheric particles, leading to its presence in the air of remote locations, including the Arctic, Antarctic, and high-altitude mountain regions. pops.intpops.int The technical Dechlorane Plus (DP) mixture typically contains syn-DP and its companion isomer, anti-DP, in a ratio of approximately 1:3, or 25% syn-DP and 75% anti-DP. pops.int
Studies across Europe and North America have documented the presence of syn-DP in background air, indicating continental-scale distribution. A comprehensive European study detected syn-DP in 51% of air samples across 97 sites. frontiersin.org The concentrations of syn-DP across the European continent were found to range from below the method detection limit to 2.6 pg/m³. frontiersin.org At the Zeppelin station in Spitsbergen, Norway, a 2017 monitoring program detected syn-DP in 35% of weekly active air samples, with concentrations reaching up to 0.16 pg/m³. frontiersin.org
In North America, air monitoring around the Great Lakes between 2005 and 2013 found average DP levels at rural sites to be around 3.1 ± 3.3 pg/m³. acs.org Background sites in the same region showed lower levels, with concentrations of 0.43 ± 0.32 pg/m³ at Sleeping Bear Dunes and 0.26 ± 0.03 pg/m³ at Eagle Harbor. acs.org A global-scale analysis of passive air samples revealed that the detection frequency of syn-DP was 35%. acs.org
In China, a nationwide survey of 97 sites found that 62% of rural samples had DP concentrations below the method detection limit, with a mean concentration in rural areas of 3.5 ± 5.6 pg m⁻³. nih.gov Remote regions are not immune, with syn-DP being detected in the air in the Arctic, Antarctic, and the Tibetan mountains. pops.int
Table 1: Selected Background Atmospheric Concentrations of Dechlorane Plus (DP) Isomers
| Location Category | Region | syn-DP Concentration | Total DP (ƩDP) Concentration | Reference |
|---|---|---|---|---|
| Background | Europe | ="" | [<="">3] | |
| Arctic Background | Zeppelin Station, Norway | <0.02–0.16 pg/m³ | - | frontiersin.org |
| Rural | Great Lakes, USA | - | 3.1 ± 3.3 pg/m³ | acs.org |
| Background | Great Lakes, USA | - | 0.26 - 0.43 pg/m³ | acs.org |
| Rural | China | - | 3.5 ± 5.6 pg m⁻³ | nih.gov |
| Remote | Arctic, Antarctic, Tibet | Detected | Detected | pops.int |
Note: Total DP (ƩDP) is the sum of syn-DP and anti-DP isomers. MDL stands for Method Detection Limit.
Atmospheric concentrations of this compound are significantly higher near urban and industrial areas. A global study found the median concentration of total DP at urban sites (~0.9 pg/m³) was about ten times greater than at background, rural, and agricultural sites. acs.org The highest concentrations globally have been recorded near the sole known manufacturing facility in Niagara Falls, New York, where air concentrations ranged from 7,737 to 26,734 pg/m³. acs.org
In China, urban air concentrations are notably elevated compared to rural sites. The mean DP concentration in Chinese urban centers was 15.6 ± 15.1 pg m⁻³, approximately five times higher than in rural areas. nih.gov Elevated levels were particularly measured along the southeastern coast and in south-central China, with the highest concentration observed in the city of Kunming at 66 pg m⁻³. nih.gov These elevated urban levels are believed to be linked to local sources, such as industrial use and e-waste treatment facilities, rather than trans-boundary atmospheric transport. pops.intnih.gov
Table 2: Atmospheric Concentrations of Dechlorane Plus (DP) Near Anthropogenic Sources
| Location Type | Location | Total DP (ƩDP) Concentration | Reference |
|---|---|---|---|
| Manufacturing Facility | Niagara Falls, NY, USA | 7,737 - 26,734 pg/m³ | acs.org |
| Urban | Kunming, China | 66 pg/m³ | nih.gov |
| Urban (Mean) | China | 15.6 ± 15.1 pg/m³ | nih.gov |
| Urban (Median) | Global | ~0.9 pg/m³ | acs.org |
| Urban | Chicago & Cleveland, USA | 2.9 - 4.7 pg/m³ | acs.org |
Note: Total DP (ƩDP) is the sum of syn-DP and anti-DP isomers.
Aquatic Environments: Detection in Water Bodies
This compound has been detected in various aquatic environments, including remote polar seas and industrialized river systems. pops.intnih.gov In a highly industrialized area of the Pearl River Delta in South China, total DP was found in water at concentrations ranging from 0.24 to 0.78 ng/L. nih.gov The compound is also prevalent in wastewater. A study of a conventional wastewater treatment plant (WWTP) in Shanghai found mean DP concentrations in wastewater of 0.46 ng/L. pops.int Similarly, Canadian WWTPs showed a DP detection frequency of over 90% in wastewater samples. pops.int Its presence has also been confirmed in the seawater of Antarctica. pops.int
Table 3: Concentrations of Dechlorane Plus (DP) in Aquatic Environments
| Matrix | Location | Total DP (ƩDP) Concentration | Reference |
|---|---|---|---|
| River Water | Pearl River Delta, China | 0.24 - 0.78 ng/L | nih.gov |
| Wastewater | Shanghai, China | 0.46 ng/L (mean) | pops.int |
| Wastewater | Canada | >90% detection frequency | pops.int |
Terrestrial Systems: Concentrations in Sediment and Soil
The compound is frequently found in soil and sediment, which act as environmental sinks. Near the New York manufacturing plant, soil concentrations for total DP were 1490 ± 3580 ng/g dry weight. acs.org In the industrialized Pearl River Delta, DP concentrations in surface sediments ranged from 0.08 to 19.4 ng/g dry weight. nih.gov Analysis of a sediment core from this region showed that DP levels were significantly higher in the top layer (less than 36 cm deep), with concentrations from 0.35 to 57.6 ng/g, compared to lower sections (0.02 to 0.72 ng/g), indicating a rise in DP contamination in recent years. nih.gov Sludge from the Shanghai WWTP contained DP in the range of 1.1 to 2.0 ng/g. pops.int The compound has also been detected in soil and sediment in remote Arctic and Antarctic regions. pops.int
Table 4: Concentrations of Dechlorane Plus (DP) in Terrestrial Systems
| Matrix | Location | Total DP (ƩDP) Concentration (dry weight) | Reference |
|---|---|---|---|
| Soil | Near Niagara Falls, NY, USA | 1490 ± 3580 ng/g | acs.org |
| Sediment (Surface) | Pearl River Delta, China | 0.08 - 19.4 ng/g | nih.gov |
| Sediment (Core, top layer) | Pearl River Delta, China | 0.35 - 57.6 ng/g | nih.gov |
| Sludge | Shanghai, China | 1.1 - 2.0 ng/g | pops.int |
Indoor Environments: Presence in Dust and Air
This compound is a known component of indoor dust, which can be a significant pathway for human exposure. nih.govresearchgate.net As an additive flame retardant, it is used in numerous consumer products found indoors, including electronics, cable coatings, and plastic materials. pops.int Semi-volatile organic compounds (SVOCs) like this compound are released from these products and tend to adsorb onto dust particles. researchgate.netescholarship.org
A study of residential indoor dust from Ottawa, Canada, detected Dechlorane Plus in all samples. nih.gov The concentrations ranged from 2.3 to 182 ng/g, with one outlier sample containing a much higher level of 5,683 ng/g. nih.gov These levels in indoor dust were noted to be several times higher than those found in the sediment of the Great Lakes. nih.gov
Table 5: Concentrations of Dechlorane Plus (DP) in Indoor Dust
| Location | Concentration Range (in dust) | Reference |
|---|
Presence and Distribution in Biotic Matrices
The lipophilic (fat-loving) nature of this compound facilitates its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. As it moves up the food chain, its concentration can increase in top predators, a phenomenon referred to as biomagnification.
Detection in Wild Flora and Fauna
Scientific investigations have confirmed the presence of this compound in a wide array of wildlife, from aquatic organisms to top predators, indicating its pervasive infiltration into global ecosystems.
Studies of aquatic environments have frequently detected this compound in both fish and organisms dwelling at the bottom of water bodies (benthic organisms). In a study of various fish species from urban and rural rivers in South Korea, concentrations of the syn-DP isomer were found to range from 0.17 to 30 ng/g lipid weight. nih.gov Research in North American Great Lakes has also revealed its presence. In Lake Winnipeg, the syn-isomer was dominant in lower trophic level organisms, with concentrations of 430 ± 140 pg/g lipid weight in mussels. nih.gov In Lake Ontario, the benthic organism Diporeia showed syn-isomer concentrations of 1307 ± 554 pg/g lipid weight. nih.gov Further studies in subarctic lakes in Northern Norway detected the syn-DP isomer in all sediment, benthic, and stickleback samples. nih.gov
Table 1: Concentration of this compound in Aquatic Biota
| Species/Organism | Location | Concentration Range of syn-isomer |
|---|---|---|
| Various Fish Species | Rivers, South Korea | 0.17 - 30 ng/g lipid weight nih.gov |
| Mussels | Lake Winnipeg, Canada | 430 ± 140 pg/g lipid weight nih.gov |
| Diporeia (Benthic) | Lake Ontario, Canada | 1307 ± 554 pg/g lipid weight nih.gov |
| Benthic Organisms | Subarctic Lakes, Norway | Detected in all samples nih.gov |
Bird eggs are excellent indicators of environmental contamination. A study on the Pacific coast of Canada detected this compound in the embryonic tissues of marine birds at concentrations ranging from 0.050 to 0.151 ng/g wet weight. nih.gov In Europe, eggs of white storks from Spain were found to contain the syn-isomer, with the fractional abundance of the anti-isomer (the other major isomer in the commercial mixture) ranging from 0.40 to 0.87, indicating a significant presence of the syn-isomer. csic.es Similarly, peregrine falcon eggs from Spain and Canada showed total DP concentrations, including the syn-isomer, from 1.7 to 469 ng/g lipid weight and 1.2 to 1660 ng/g lipid weight, respectively. pops.int In China, eggs of the light-vented bulbul from the Pearl River Delta contained DP concentrations ranging from 4.6 to 30 ng/g lipid. nih.gov
Table 2: Concentration of this compound in Avian Species
| Species | Location | Matrix | Concentration Range |
|---|---|---|---|
| Marine Birds | Pacific Coast, Canada | Embryonic Tissue | 0.050 - 0.151 ng/g wet weight nih.gov |
| White Stork | Doñana National Park, Spain | Eggs | fanti: 0.40 - 0.87 csic.es |
| Peregrine Falcon | Spain | Eggs | 1.7 - 469 ng/g lipid weight (total DP) pops.int |
| Peregrine Falcon | Canada | Eggs | 1.2 - 1660 ng/g lipid weight (total DP) pops.int |
The bioaccumulative nature of this compound leads to its detection in animals at the top of the food chain. Studies on marine mammals have found the compound in various species across different oceanic regions. For instance, in the Baltic Sea, grey seals had mean concentrations of syn-DP and anti-DP of 6.0 and 26 ng/g lipid weight, respectively, while harbor seals had lower but still detectable levels. In the Northwest Atlantic, the syn-DP isomer was detected in various marine mammal species. Even in the remote Arctic, low concentrations of syn-DP have been reported in ringed seals from Greenland.
Table 3: Detection of this compound in Higher Trophic Level Wildlife
| Species | Location | Matrix | Reported Concentrations of syn-DP |
|---|---|---|---|
| Grey Seal | Baltic Sea | Blubber | 6.0 ng/g lipid weight (mean) |
| Harbor Seal | Baltic Sea | Blubber | 0.046 ng/g lipid weight (mean) |
| Various Marine Mammals | Northwest Atlantic | Blubber | Detected |
Occurrence in Human Biomonitoring Studies (Excluding Health Outcomes)
The widespread environmental presence of this compound has resulted in human exposure, as evidenced by its detection in various human tissues.
Human biomonitoring studies, which assess the body burden of chemicals, have consistently detected this compound in human samples globally. mdpi.com A study of the general population in Wuxi City, China, found total DP concentrations in serum to range from 1.73 to 16.3 ng/g lipid weight, with a mean of 4.7 ng/g lipid weight. acs.orgnih.gov Another study examining matched human adipose tissue and maternal serum found the median level of total DP to be 1.22 ng/g lipid weight in adipose tissue and 3.98 ng/g lipid weight in serum. nih.gov The adipose-serum partitioning ratios for the syn-DP isomer was estimated to be 0.35. nih.gov Significantly higher levels have been reported in occupationally exposed individuals and those living near e-waste recycling sites. nih.gov The presence of this compound has also been confirmed in human blood, breast milk, and hair. rug.nlservice.gov.uk
Table 4: Concentration of this compound in Human Samples
| Population | Location | Matrix | Concentration Range |
|---|---|---|---|
| General Population | Wuxi City, China | Serum | 1.73 - 16.3 ng/g lipid weight (total DP) acs.orgnih.gov |
| General Population | Not Specified | Adipose Tissue | 1.22 ng/g lipid weight (median, total DP) nih.gov |
| General Population | Not Specified | Serum | 3.98 ng/g lipid weight (median, total DP) nih.gov |
Table of Mentioned Compounds
| Compound Name | Abbreviation/Alias |
|---|---|
| This compound | syn-DP |
| Dechlorane Plus | DP |
| Mirex | - |
| 1,2-Bis(2,4,6-tribromophenoxy)ethane | BTBPE |
Maternal Transfer Pathways
A significant concern regarding persistent organic pollutants like this compound is their ability to be passed from mother to offspring. This maternal transfer can occur during gestation via the placenta or postnatally through lactation.
Research Findings in Humans and Wildlife
Studies have confirmed the maternal transfer of this compound in both humans and various wildlife species. In humans, research conducted in an e-waste recycling area in Wenling, China, detected Dechlorane Plus in matched maternal blood, placenta, and cord blood samples, indicating prenatal exposure. dntb.gov.ua The concentration ratio of cord serum to maternal serum for syn-DP was estimated to be 0.45, suggesting that the placenta provides a partial barrier to its transfer. dntb.gov.ua Further studies in the same region found that the milk-to-serum partition coefficient for syn-DP was approximately 0.43. nih.gov A study of pregnant women in Taizhou, China, found a median concentration of total DPs in all maternal blood samples to be 5.01 ng g⁻¹ lipid-adjusted weight. nih.gov
In wildlife, maternal transfer has been observed in various species. In fish from a contaminated site in South China, median concentrations of syn-DP in muscle, liver, and brain tissues ranged from 0.18 to 39.1 ng/g wet weight. nih.gov A laboratory feeding study with predator fish showed that the assimilation efficiencies and depuration rates for syn-DP were highest in the liver. nih.gov
Avian species also exhibit maternal transfer of this compound into their eggs. In white stork eggs from Spain, average total DP concentrations were found to be 401 pg/g wet weight in an urban/industrial colony and 105 pg/g wet weight in a rural colony. nih.gov Studies on peregrine falcons have also detected the compound in their eggs, with significantly higher concentrations in Canadian populations compared to those in Spain, reflecting local exposure levels. stoppoisonplastic.org Research on laying hens has shown that Dechlorane Plus is transferred to eggs, and its transfer potential is influenced by its lipophilic and protein-binding properties.
The following table summarizes key findings on the maternal transfer of this compound across different species.
Maternal Transfer of this compound
| Species | Maternal Tissue/Fluid | Offspring Tissue/Fluid/Egg | Key Finding | Reference |
|---|---|---|---|---|
| Human | Maternal Serum | Cord Serum | Cord serum to maternal serum concentration ratio for syn-DP was 0.45. | dntb.gov.ua |
| Human | Maternal Serum | Breast Milk | Milk/serum partition coefficient for syn-DP was approximately 0.43. | nih.gov |
| Human (Pregnant Women, Taizhou, China) | Maternal Blood (lipid weight) | - | Median concentration of total DPs was 5.01 ng/g. | nih.gov |
| Fish (Contaminated Site, South China) | - | Muscle, Liver, Brain (wet weight) | Median syn-DP concentrations ranged from 0.18 to 39.1 ng/g. | nih.gov |
| Predator Fish (Laboratory Study) | - | Liver | Highest assimilation efficiencies and depuration rates for syn-DP. | nih.gov |
| White Stork (Urban/Industrial Colony, Spain) | - | Eggs (wet weight) | Average total DP concentration of 401 pg/g. | nih.gov |
| White Stork (Rural Colony, Spain) | - | Eggs (wet weight) | Average total DP concentration of 105 pg/g. | nih.gov |
| Peregrine Falcon (Canada) | - | Eggs | Significantly higher concentrations than in Spain. | stoppoisonplastic.org |
| Laying Hen | - | Eggs | Transfer influenced by lipophilic and proteinophilic properties. |
Environmental Fate and Transport Dynamics of Syn Dodecachloropentacyclooctadecadiene
Long-Range Environmental Transport Potential
Evidence strongly suggests that syn-dodecachloropentacyclooctadecadiene undergoes long-range environmental transport (LRET), reaching remote ecosystems far from its production and use sources. This transport occurs through atmospheric and aquatic pathways.
This compound has been detected in the atmosphere of remote locations, providing clear evidence of its capacity for long-range atmospheric transport. frontiersin.org Global atmospheric passive sampling campaigns have confirmed the presence of Dechlorane Plus, including the syn-isomer, across the globe, from urban centers to background, rural, and agricultural areas. acs.orgresearchgate.net Concentrations have been detected in the air across Europe, including parts of the Arctic, supporting its potential for atmospheric transport to remote regions. frontiersin.org
Observational data from a pole-to-pole transect of the Atlantic Ocean and in the marine atmosphere from Southeast Asia towards Antarctica further substantiate its global distribution. acs.orgnih.gov Studies have found that both syn- and anti-DP isomers are about equally capable of long-range transport in air, with the isomer ratio remaining relatively consistent across different types of locations. acs.orgresearchgate.net
Modeling studies corroborate these observational findings. Screening-level models indicate that Dechlorane Plus has transport and persistence properties similar to many persistent organic pollutants (POPs) listed under the Stockholm Convention. acs.orgpops.int Fugacity modeling suggests that while the compound predominantly partitions to soil and sediment upon release, the fraction that remains airborne can be dispersed over long distances. pops.int
| Location | Concentration Range (pg/m³) | Reference |
|---|---|---|
| Global Atmosphere (67 sites) | Not Detected - 7.6 | acs.org |
| European Background Air (99 sites) | <MDL - 2.6 | frontiersin.org |
| Marine Atmosphere (Southeast Asia to Antarctica) | 0.26 - 11 (Total DP) | nih.gov |
| German North Sea | 0.13 - 22.3 (Total DP) | researchgate.net |
The presence of this compound in marine environments indicates that oceanic and riverine systems are significant transport pathways. It has been detected in seawater and sediments in various marine regions, including the North Sea and Liaodong Bay, North China. researchgate.netpku.edu.cn The detection of Dechlorane Plus in open ocean environments, such as along a transect of the Atlantic Ocean, points to the role of large-scale ocean currents in its distribution. acs.org
Riverine discharge is a key mechanism for transporting the compound from terrestrial sources to coastal and marine ecosystems. researchgate.net Due to its high hydrophobicity, this compound readily adsorbs to suspended particulate matter in rivers, which can then be transported over long distances and eventually deposited in coastal sediments.
Bioaccumulation and Biomagnification in Ecological Food Webs
This compound is known to bioaccumulate in organisms and biomagnify through food webs. This means its concentration increases in organisms at successively higher trophic levels.
Numerous studies have documented the trophic transfer of this compound. Trophic Magnification Factors (TMFs), which quantify the average rate of concentration increase per trophic level, have been calculated for this compound in various food webs. A TMF value greater than 1 indicates that the chemical biomagnifies.
In a freshwater food web in South China, syn-DP was found to biomagnify significantly, with a TMF of 11.3. nih.govresearchgate.net In a marine food web in Liaodong Bay, North China, however, syn-DP did not show a statistically significant correlation with trophic levels, and its biomagnification factor (BMF) in black-headed gulls was calculated to be 0.14. pku.edu.cn This suggests that the biomagnification potential can vary between different ecosystems. Studies in the Baltic Sea have also investigated the biomagnification of Dechlorane Plus. nih.gov
| Food Web Location | Factor | Value | Reference |
|---|---|---|---|
| Freshwater Food Web, South China | TMF | 11.3 | nih.govresearchgate.net |
| Marine Food Web, Liaodong Bay, China | BMF (in Black-headed gull) | 0.14 | pku.edu.cn |
The bioaccumulation of Dechlorane Plus is stereoselective, meaning the syn- and anti-isomers accumulate to different extents in organisms. In many aquatic food webs, there is a notable depletion of the anti-DP isomer relative to the syn-DP isomer as trophic level increases. nih.govresearchgate.net This suggests either a stereospecific metabolism of anti-DP or a more efficient uptake of syn-DP by organisms. nih.govresearchgate.net
For example, in a freshwater food web, the TMF for syn-DP (11.3) was significantly higher than that for anti-DP (6.6). nih.gov This preferential accumulation of the syn-isomer is a common finding in fish. In contrast, some studies have observed selective enrichment of anti-DP in certain bird species. In a laboratory feeding study with common carp, syn-DP was selectively accumulated in the carcass and gastrointestinal tract, while anti-DP was preferentially accumulated in the liver, gill, and serum. iaea.org
Inter-compartmental Partitioning and Exchange Processes
The environmental distribution of this compound is dictated by its partitioning behavior between air, water, soil, and sediment. Due to its very low water solubility, low vapor pressure, and very high partition coefficients (log Kow and log Koc), the compound has a strong tendency to move from air and water into soil and sediment. pops.int
Level III fugacity modeling indicates that regardless of the compartment of release, this compound is expected to predominantly reside in soil and sediment. pops.int
Release to Air: A small fraction is expected to remain in the gas phase, with the majority depositing onto soil and water, where it will further partition to sediment. pops.int
Release to Water: The compound is expected to quickly partition from the water column to suspended solids and ultimately accumulate in the sediment. pops.int
Release to Soil: It is expected to remain strongly bound to soil particles with limited potential for leaching into groundwater.
This partitioning behavior explains its detection in sediment cores, which indicates its persistence and long-term accumulation in this environmental sink. pops.int The strong binding to soil and sediment can also act as a long-term reservoir, from which the compound can potentially be re-released into the environment.
Air-Water Exchange Dynamics
The exchange of this compound between the atmosphere and water bodies is a critical process in its long-range environmental transport. This dynamic is primarily controlled by the compound's Henry's Law constant, which represents the partitioning ratio between air and water at equilibrium. henrys-law.org
Estimated values for the Henry's Law constant for the Dechlorane Plus mixture suggest it may volatilize from water surfaces. nih.gov The volatilization half-life from a model river has been estimated to be approximately 13 days. nih.gov Different estimation methods have produced a range of air-water partition coefficient (KAW) values, highlighting the uncertainty but also confirming the potential for atmospheric transport. pops.int Studies of Dechlorane Plus in the atmosphere have confirmed its global distribution, with detection in air from urban centers to remote polar regions, indicating that both the syn- and anti-isomers are capable of long-range transport. acs.org The ratio of the isomers in the atmosphere is often found to be relatively consistent and similar to the ratios in commercial products, suggesting that both isomers are transported through the air with similar efficiency. acs.org
| Parameter | Value | Method/Reference |
|---|---|---|
| Henry's Law Constant (atm·m³/mol) | 7.4 x 10-6 | Estimated nih.gov |
| Henry's Law Constant (mol/(m³·Pa)) | 1.3 | Calculated (EPI Suite™) henrys-law.org |
| Log KAW (Air-Water Partition Coefficient) | -3.2 | Estimated (from measured water solubility and estimated vapor pressure) pops.int |
| Log KAW (Air-Water Partition Coefficient) | -3.5 | Predicted (HENRYWIN™ Bond Method) pops.int |
Sediment-Water Partitioning
Due to its very low water solubility and high hydrophobicity, this compound strongly partitions from the water column to sediment. pops.int The sediment/water partition coefficient (Kp) is a key parameter indicating this tendency. A high log Kp value signifies strong binding to organic matter in sediments. pops.int
Research has consistently shown the presence of Dechlorane Plus isomers in sediment cores, which provides a historical record of its deposition and persistence in aquatic environments. nih.govdioxin20xx.org Concentrations are often highest in fine-grained sediments with high organic carbon content, which is consistent with the compound's hydrophobic nature. nih.gov Studies in the Great Lakes have found significant concentrations in surficial sediments, identifying riverine inputs as a major source to the lakes' burden of the compound. nih.gov While commercial mixtures typically have a higher proportion of the anti-isomer, some studies have noted a stereoselective enrichment of the syn-isomer in marine surface sediments, contrary to findings in freshwater sediments. researchgate.net However, other research suggests the isomer ratio in sediment often reflects that of technical mixtures, implying no significant stereospecific degradation. nih.gov
| Parameter/Finding | Value/Observation | Source/Location |
|---|---|---|
| Log Kp (Sediment/Water Partition Coefficient) | 6.65 | OxyChem pops.int |
| Concentration in Lake Ontario Sediment | Up to 586 ng/g | Sverko et al., 2008 nih.gov |
| Concentration in Lake Winnipeg Sediment | 11.7 pg/g dry weight (syn-isomer) | PubChem nih.gov |
| Isomer Adsorption Behavior | Syn-DP was preferentially adsorbed by activated charcarbon, suggesting it is more hydrophobic than anti-DP. nih.gov | Kim et al., 2014 nih.gov |
| Isomer Fraction (fsyn) in Marine Sediment | Mean fsyn of 0.44, higher than in commercial mixtures. researchgate.net | Jia et al., 2011 researchgate.net |
Soil-Vegetation Uptake
The uptake of this compound from soil into plants is a potential pathway for its entry into terrestrial food webs. As a highly lipophilic compound, it is expected to bind strongly to soil organic matter, which can limit its bioavailability for plant uptake. pops.int Nevertheless, studies have confirmed that uptake by some plants does occur. oaepublish.comservice.gov.uk
Research has revealed a notable stereoselective enrichment of the syn-isomer in various plants. oaepublish.com For example, studies on peanuts grown in contaminated areas showed that syn-DP was preferentially accumulated. oaepublish.com The fraction of the anti-isomer (fanti) in plant samples was found to be lower than in the surrounding soil and air, providing further evidence for the enrichment of syn-DP. oaepublish.com This preferential uptake or accumulation could be due to differences in the isomers' physical and chemical properties, which may affect their transport across plant membranes. nih.gov The accumulation of syn-DP has also been observed in various terrestrial species that consume vegetation. researchgate.netnih.gov
| Plant/Organism | Finding | Reference |
|---|---|---|
| Peanuts | Preferential accumulation of syn-DP was observed in different growth stages. | Fan et al., 2020 oaepublish.comservice.gov.uk |
| Various Plants (e.g., Leymus chinensis, Allium mongolicum) | fanti values in plants (0.68) were lower than in soil (0.73) and air (0.71), indicating syn-DP enrichment. | Chen et al. oaepublish.comnih.gov |
| General Terrestrial Species | Isomer-specific accumulation shows that syn-DP is preferentially accumulated. | Wang et al., 2016 researchgate.net |
| Sheep | fanti values for brain and abdominal fat were lower than for soil and grass, indicating enrichment of syn-DP. nih.gov | Li et al., 2022 nih.gov |
Degradation Pathways and Metabolite Formation of Syn Dodecachloropentacyclooctadecadiene
Abiotic Degradation Processes
Abiotic degradation of syn-dodecachloropentacyclooctadecadiene primarily involves photolytic and chemical transformation processes. The high hydrophobicity of the compound means it tends to adsorb to airborne particles, which can influence its degradation rates. pops.int
Photolytic Degradation Mechanisms (e.g., UV Light)
Photodegradation is a significant abiotic pathway for the breakdown of this compound. nih.gov Studies have shown that the compound undergoes rapid photodegradation when exposed to broad-spectrum light, particularly in the UV-C range (200-280 nm). nih.gov The degradation process follows pseudo-first-order kinetics, and interestingly, the rate of photodegradation shows negligible difference between the syn- and anti-isomers of Dechlorane Plus. nih.gov The primary mechanism of photolytic degradation is reductive dechlorination, where chlorine atoms are sequentially removed from the molecule. nih.gov This process leads to the formation of less chlorinated transformation products. nih.gov In addition to the formation of dechlorinated products, exposure to UV light has also been observed to produce at least two unidentified degradation products. service.gov.ukpops.int
Chemical Transformation Pathways
Outside of photolysis, information on other chemical transformation pathways for this compound is limited. The compound is considered to be chemically stable in various environmental compartments. nih.gov Modeling studies predict that its aerobic biodegradation would be very slow. pops.int It has an estimated half-life in water of over 24 years with minimal or no anaerobic degradation. nih.gov Due to its high octanol-water partition coefficient, it strongly binds to organic matter in soil and sediments, which likely reduces its bioavailability for chemical and biological degradation. pops.int
Biotic Degradation Mechanisms
The biotic degradation of this compound is a key area of research, with evidence suggesting that both microorganisms and larger organisms can transform the compound, albeit at different rates and through different mechanisms.
Microbial Degradation in Environmental Media
Microbial action plays a role in the degradation of this compound. Studies of wastewater treatment plants (WWTPs) have indicated that Dechlorane Plus is susceptible to microbial degradation. nih.gov Notably, lower concentrations of the compound were found in WWTPs employing biological nitrogen and phosphorus elimination, suggesting microbial involvement. nih.gov Some research suggests that the anti-isomer of Dechlorane Plus may be more susceptible to microbial degradation than the syn-isomer, leading to an enrichment of this compound in sewage sludge. nih.gov However, a 14 and 42-day anaerobic biodegradation test using a sewage sludge inoculum showed no degradation of radiolabeled Dechlorane Plus. nih.gov This highlights the complexity and context-dependent nature of microbial degradation.
Metabolic Transformation in Organisms
Metabolic processes in various organisms can lead to the transformation of this compound. Studies in sheep have shown that while the anti-isomer is more readily enriched in most tissues, the syn-isomer is more readily enriched in the brain and abdominal fat. nih.gov This suggests isomer-specific transport and metabolism. Research on male mice has indicated that exposure to Dechlorane Plus can induce hepatic oxidative damage and alter metabolism. nih.govsemanticscholar.org Furthermore, high-dose exposure in mice was found to alter the composition of intestinal microbiota, which could have implications for the metabolic fate of the compound. nih.gov In vitro studies using rat and human cells have also been conducted to investigate the effects of Dechlorane Plus on cellular processes, though specific metabolic breakdown pathways were not detailed. nih.gov Some studies have tentatively identified a dechlorination metabolism pathway in humans. acs.org
Identification and Characterization of Degradation Products
The primary degradation products of this compound identified to date are lower chlorinated analogues resulting from reductive dechlorination. nih.gov One of the most frequently reported degradation products is a mono-dechlorinated version of the anti-isomer, designated as anti-Cl11-DP, which has been detected in human hair and serum samples. nih.gov
In addition to dechlorination products, other "DP-like" compounds, which may be byproducts of the manufacturing process or degradation products, have also been detected in the environment. acs.org
Below is a table summarizing the identified and potential degradation products of Dechlorane Plus, including those relevant to this compound.
| Degradation Product Category | Specific Compounds/Product Types | Formation Pathway | Environmental Matrix/Organism | Reference(s) |
| Lower Chlorinated DPs | Mono-dechlorinated DP (e.g., anti-Cl11-DP) | Photolytic Reductive Dechlorination, Potential Biotic Dechlorination | Biota, Human Hair and Serum | nih.govnih.gov |
| Unidentified Photoproducts | At least two unknown compounds | Photolysis (UV light) | Laboratory Solutions | service.gov.ukpops.int |
Dechlorinated Metabolites (e.g., Undecachloropentacyclooctadecadiene)
One of the primary degradation routes for this compound is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process results in the formation of metabolites with fewer chlorine atoms, such as undecachloropentacyclooctadecadiene (C₁₈H₁₃Cl₁₁).
Studies have shown that the anti-isomer of Dechlorane Plus is more susceptible to anaerobic degradation than the syn-isomer. researchgate.net In laboratory simulations of wastewater treatment environments, monohydro-dechlorinated products were observed for both isomers, but a second, different monohydro-dechlorinated product was uniquely formed from the anti-isomer. researchgate.net The formation rate for the dechlorinated product from anti-DP was calculated to be 0.79 ± 0.12 pmol/day, compared to 0.48 ± 0.09 pmol/day for syn-DP, indicating a stereoselective degradation process. researchgate.net
Evidence from environmental samples supports these laboratory findings. The ratio of a dechlorinated anti-DP metabolite (anti-Cl₁₁-DP) to its parent compound was found to be an order of magnitude higher in indoor dust from e-waste workshops compared to residential dust, suggesting that thermal processes during e-waste recycling contribute to stereoselective degradation. oaepublish.com Furthermore, increasing ratios of dechlorinated anti-DP metabolites with sediment depth and transport distance suggest that in-situ dechlorination occurs over time and during long-range environmental transport. researchgate.net
Products from Retro-Diels-Alder Reactions
This compound is synthesized via a Diels-Alder reaction. researchgate.net Under certain conditions, particularly thermal stress, it can undergo the reverse reaction, known as a retro-Diels-Alder reaction. masterorganicchemistry.comyoutube.com This process breaks the molecule's pentacyclic cage structure into smaller, less complex molecules.
The original synthesis of Dechlorane Plus involves the reaction of two molecules of hexachlorocyclopentadiene (B6142220) with 1,5-cyclooctadiene. researchgate.netnih.gov The retro-Diels-Alder reaction would therefore be expected to yield these precursor molecules. This degradation pathway is particularly relevant in high-temperature environments, such as those found in e-waste recycling facilities. While specific studies detailing the retro-Diels-Alder products of this compound are limited, the fundamental principles of the reaction suggest the fragmentation of the parent compound into its original building blocks. masterorganicchemistry.com
Stereoisomer-Specific Degradation Kinetics and Preferential Transformation
The degradation and transformation of dodecachloropentacyclooctadecadiene are highly dependent on its stereochemistry, with the syn- and anti-isomers exhibiting different behaviors in the environment and in biological systems.
Generally, the anti-isomer is considered more susceptible to degradation than the syn-isomer. oaepublish.comfrontiersin.org This is partly attributed to the syn-isomer being more sterically hindered, which may protect it from enzymatic or chemical attack. frontiersin.org Photodegradation studies have also suggested a stereoselective depletion of anti-DP, likely caused by UV degradation during long-range atmospheric transport. pops.int
In biota, the transformation is complex. While anti-DP appears to be more readily metabolized in animals, the ultimate accumulation pattern varies by species. oaepublish.com Fish often show a preferential accumulation of the syn-DP isomer. oaepublish.comnih.gov This is supported by kinetic studies in juvenile rainbow trout, which measured longer biological half-lives for the syn-isomer (53 days) compared to the anti-isomer (30 days). mcmaster.ca This suggests that while both isomers are taken up, the anti-isomer is eliminated more quickly, leading to a relative enrichment of syn-DP. oaepublish.com Conversely, some bird species have shown a selective enrichment of anti-DP, which may be due to preferential excretion of the syn-isomer in these animals. pops.intoaepublish.com
The varying ratios of syn- and anti-isomers found in different environmental compartments and organisms highlight the importance of stereoisomer-specific analysis in understanding the ultimate fate and impact of this pollutant.
Advanced Analytical Methodologies for Syn Dodecachloropentacyclooctadecadiene Research
Sample Preparation and Extraction Techniques
The effective extraction and cleanup of syn-dodecachloropentacyclooctadecadiene from complex sample matrices are critical for accurate analysis. Various techniques have been developed and optimized to isolate this highly chlorinated compound, each with its own set of advantages and specific applications.
Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction (UA-DLLME)
Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction (UA-DLLME) is a rapid and efficient microextraction technique that has shown significant promise for the extraction of various organic pollutants from aqueous samples. While specific studies focusing solely on the application of UA-DLLME for this compound are limited, the principles of the technique and its successful application for other halogenated flame retardants and persistent organic pollutants (POPs) suggest its high potential.
The methodology typically involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) into the aqueous sample. The application of ultrasonic waves creates a cloudy solution, wherein fine droplets of the extraction solvent are dispersed throughout the sample, maximizing the surface area for mass transfer of the analyte. Subsequent centrifugation separates the extraction solvent, which can then be analyzed. Key parameters that are optimized for this method include the type and volume of the extraction and disperser solvents, the pH of the sample, sonication time, and ionic strength.
Selective Pressurized Liquid Extraction (SPLE)
Selective Pressurized Liquid Extraction (SPLE) is a technique that combines extraction and clean-up into a single, automated step, significantly reducing sample preparation time and solvent consumption. This method has been successfully applied to the analysis of dechloranes, including this compound, in solid matrices like sediment and soil. rsc.org
In SPLE, the sample is mixed with a sorbent and packed into an extraction cell. A solvent is then pumped through the cell at elevated temperatures and pressures. These conditions enhance the extraction efficiency, while the integrated sorbent simultaneously removes interfering compounds. For the analysis of dechloranes, Mg-Al layered double oxides have been effectively used as sorbents. rsc.org The performance of an SPLE method for dechloranes is summarized in the table below.
| Parameter | Result |
| Recoveries | 90.3–99.8% |
| Relative Standard Deviation (RSD) | < 5.7% |
| Linear Range | 1–500 ng g⁻¹ |
| Coefficient of Determination (R²) | 0.9992–0.9999 |
| Limits of Detection (LODs) | 0.01–0.67 ng g⁻¹ |
| Limits of Quantification (LOQs) | 0.03–2.22 ng g⁻¹ |
| Data from a study on the rapid analysis of dechloranes in sediment and soil by SPLE. rsc.org |
Solid-Phase Extraction (SPE) for Aqueous Samples
Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and purification of analytes from aqueous samples. For non-polar compounds like this compound, reversed-phase SPE is the most common approach. In this method, the aqueous sample is passed through a cartridge containing a solid adsorbent with a non-polar stationary phase, such as C18-bonded silica (B1680970). The hydrophobic analyte is retained on the sorbent while polar impurities pass through. The analyte is then eluted with a small volume of an organic solvent.
While specific protocols for this compound are not extensively detailed in readily available literature, methods developed for other organochlorine pesticides are highly applicable. rsc.org Key steps in developing an SPE method include:
Sorbent Selection: C18 is a common choice due to the non-polar nature of the analyte.
Conditioning: The sorbent is conditioned with an organic solvent followed by water to ensure proper interaction with the sample.
Sample Loading: The aqueous sample is passed through the cartridge.
Washing: The cartridge is washed to remove any weakly bound interferences.
Elution: The target analyte is eluted with a suitable organic solvent.
Matrix-Specific Extraction for Biota, Sediment, Soil, and Dust
The extraction of this compound from solid and biological matrices requires more rigorous methods to overcome strong matrix interactions.
For biota , such as fish and marine mammals, the high lipid content necessitates a lipid removal step. Common extraction techniques include Soxhlet extraction or pressurized liquid extraction (PLE) using organic solvents like hexane (B92381) or dichloromethane. researchgate.net The resulting extract is then subjected to a clean-up procedure, often involving gel permeation chromatography (GPC) or the use of multi-layer silica columns containing acid- and base-treated silica gel to remove lipids and other interferences. nih.gov
For sediment, soil, and dust , Soxhlet extraction and PLE are also widely employed. rsc.orgresearchgate.net The choice of extraction solvent and the need for subsequent clean-up steps depend on the organic matter content and the nature of the interfering substances in the matrix. A multi-analyte clean-up method using a combination of sorbents like Florisil and C18 has been used for the analysis of dechloranes in air samples collected on polyurethane foam (PUF) disks, which can be adapted for dust samples. frontiersin.org
Chromatographic Separation Methods
Following extraction and clean-up, chromatographic techniques are employed to separate this compound from its isomers and other co-extracted compounds before detection.
Gas Chromatography (GC) Applications
Gas chromatography (GC) is the cornerstone for the analysis of this compound and other Dechlorane Plus isomers. ub.edu Due to their volatility and thermal stability, these compounds are well-suited for GC analysis. The separation of the syn- and anti-isomers is crucial for understanding their environmental fate and transport.
Typically, a non-polar or semi-polar capillary column, such as a DB-5ms, is used for the separation. The choice of the detector is critical for achieving the required sensitivity and selectivity. Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS) is the most prevalent detection method due to its high sensitivity for halogenated compounds. rsc.orgub.edu This technique provides low limits of detection, often in the picogram to femtogram range. High-resolution mass spectrometry (HRMS) can also be employed to enhance selectivity and confirm the identity of the analytes. nih.gov
An example of GC-HRMS performance for the analysis of Dechlorane Plus isomers in food samples is presented below.
| Parameter | Result |
| Instrumental LOQs (on-column) | ~10 fg (most sensitive) to ~1 pg (least sensitive) |
| Method LOQs (fresh weight) | 0.04 – 5.3 pg g⁻¹ |
| Average Recovery | 70 – 120% |
| Method Precision (Repeatability & Reproducibility) | < 10% |
| Data from a study on the analysis of Dechlorane Plus and related compounds in food. fera.co.uk |
In some applications, such as the analysis of plastics, pyrolysis/thermal desorption-GC-MS (Py/TD-GC-MS) offers a rapid screening method that eliminates the need for solvent extraction. shimadzu.com
Liquid Chromatography (LC) Techniques
While gas chromatography (GC) has been predominantly used for the analysis of this compound and its isomers due to their volatility and thermal stability, liquid chromatography (LC) coupled with mass spectrometry offers a viable alternative, particularly for samples that may be sensitive to the high temperatures used in GC.
High-performance liquid chromatography (HPLC) is a powerful technique for separating components in complex mixtures. chromtech.com For highly chlorinated and non-polar compounds like this compound, reversed-phase HPLC is a common approach. The selection of the stationary phase is critical for achieving separation of its isomers. While standard C18 columns are widely used, achieving selectivity for closely related isomers can be challenging. chromforum.org Alternative stationary phases, such as phenyl or those with embedded polar groups, can offer different selectivity by leveraging pi-pi interactions or shape selectivity. chromforum.org
One of the primary challenges in LC is the selection of an appropriate mobile phase that can effectively dissolve the highly non-polar analyte while being compatible with the mass spectrometer's ionization source. gmi-inc.com For compounds like this compound, mobile phases consisting of methanol (B129727) or acetonitrile (B52724) mixed with water are typical, often with the addition of modifiers to improve ionization efficiency. nih.gov The separation of isomers can sometimes be improved by using methanol instead of acetonitrile, as it can alter the selectivity of the chromatographic system. chromforum.org
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the cornerstone of trace-level analysis of this compound, providing the necessary sensitivity and specificity for its detection in complex environmental and biological matrices.
Electron-Capture Negative Ion-Mass Spectrometry (ECNI-MS)
Electron-capture negative ion-mass spectrometry (ECNI-MS) is a highly sensitive ionization technique for electrophilic compounds like the highly chlorinated this compound. In ECNI, the analyte molecule captures a low-energy electron, leading to the formation of a molecular anion or characteristic fragment ions. This process is highly efficient for compounds with multiple electronegative atoms, such as chlorine, resulting in significantly lower detection limits compared to other ionization methods.
The temperature of the ion source is a critical parameter in ECNI-MS analysis, as it can influence the fragmentation pattern and the intensity of the signal. nih.gov For chlorinated compounds like dechloranes, the selection of appropriate monitoring ions is dependent on the source temperature. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental composition of the detected ions, which is invaluable for the unambiguous identification of this compound in complex samples where isobaric interferences (ions with the same nominal mass but different elemental formulas) may be present.
GC coupled with HRMS has been successfully used for the sensitive determination of Dechlorane Plus and its related compounds in various food matrices. nih.gov By monitoring the two most intense fragments of the molecular ion cluster with high mass accuracy, this method achieves low limits of quantification, in the picogram per gram range. nih.gov The high resolving power of HRMS instruments, such as the Orbitrap, enhances selectivity and allows for confident identification of the target analyte. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Confirmatory Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation and quantification of this compound. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a characteristic fragment) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances selectivity and reduces chemical noise.
GC-MS/MS has been employed for the quantification of this compound in environmental samples like bird eggs. oaepublish.com The use of MRM mode minimizes matrix interference and allows for accurate quantification. acs.org Similarly, LC-MS/MS methods have been developed for the analysis of a range of flame retardants, including the isomers of Dechlorane Plus. free.fr The selection of specific precursor-to-product ion transitions provides a high degree of confidence in the identification and quantification of the target compound.
Analytical Parameters for Mass Spectrometric Techniques
| Technique | Ionization Mode | Key Parameters | Typical Application | Reference |
|---|---|---|---|---|
| ECNI-MS | Electron Capture Negative Ionization | Ion source temperature, reagent gas pressure | Highly sensitive detection of chlorinated compounds | nih.gov |
| HRMS | Electron Impact (EI) or other | Mass resolution (>10,000), mass accuracy (<5 ppm) | Accurate mass measurement for unambiguous identification | nih.gov |
| MS/MS | Various (e.g., ESI, APCI) | Precursor/product ion selection, collision energy | Confirmatory analysis and quantification in complex matrices | oaepublish.comacs.org |
Isotope Ratio Analysis and Compound-Specific Isotope Analysis (CSIA)
Isotope ratio analysis provides a powerful tool for investigating the sources and fate of environmental contaminants. Compound-Specific Isotope Analysis (CSIA) measures the isotopic composition (e.g., ¹³C/¹²C) of individual compounds, which can reveal information about their origin and transformation processes. enviro.wiki
Application in Elucidating Degradation Pathways
The degradation of chlorinated compounds in the environment often involves the breaking of carbon-chlorine or carbon-carbon bonds. Since molecules containing lighter isotopes (e.g., ¹²C) react slightly faster than those with heavier isotopes (e.g., ¹³C), degradation processes lead to a change in the isotopic ratio of the remaining contaminant, a phenomenon known as isotopic fractionation. youtube.com By measuring the isotopic composition of the residual this compound and its degradation products, it is possible to gain insights into the degradation pathways and the extent of degradation.
While specific studies on the CSIA of this compound degradation are limited, the principles have been successfully applied to other chlorinated hydrocarbons. For instance, distinct carbon and chlorine isotope fractionation patterns can help differentiate between biotic and abiotic degradation pathways for chlorinated ethenes. serdp-estcp.mil The Rayleigh equation is often used to model the relationship between the extent of degradation and the change in isotopic composition. youtube.com A study on the degradation of δ-hexachlorocyclohexane by iron sulfide (B99878) nanoparticles demonstrated how carbon isotope fractionation could be used to elucidate the reaction pathway, identifying dehydrochlorination as the primary mechanism. nih.gov
The application of CSIA to this compound holds promise for understanding its environmental fate. For example, stereoselective degradation, where one isomer degrades faster than the other, has been observed for Dechlorane Plus isomers and can lead to changes in the isomer ratio in the environment. oaepublish.com CSIA could potentially distinguish between different degradation mechanisms that lead to this stereoselectivity.
Quality Assurance and Quality Control (QA/QC) in Analytical Studies
Robust QA/QC procedures are fundamental to the accurate analysis of this compound, a compound often found at trace levels in complex environmental samples. These measures are essential for minimizing analytical errors and ensuring the data's integrity.
The limits of detection (LODs) and quantification (LOQs) are critical performance characteristics of any analytical method for this compound. These limits are influenced by the analytical instrumentation, the sample matrix, and the sample size. nih.gov For instance, in food analysis, LOQs for syn-DP have been reported to range from 1.49 to 20.00 pg g⁻¹, which can be slightly higher than those for the anti-DP isomer. mdpi.com This variation can impact the calculated fractional abundance of the isomers, particularly when concentrations are near the detection limit. mdpi.com
In a study of European background air, the method detection limit (MDL) for syn-DP was reported to be below 0.01 pg/m³. frontiersin.org The concentrations of the sum of syn-DP and anti-DP in these air samples ranged from below the MDL to 31,000 pg/sample. frontiersin.org For the analysis of DP in polymeric materials, a determination limit of 1 mg/kg (1 ppm) for targeted analysis and 50 mg/kg (50 ppm) for screening analysis has been claimed. fead.be The following table summarizes LODs and LOQs for syn-DP from various studies.
Table 1: Reported Limits of Detection (LODs) and Quantification (LOQs) for this compound
| Matrix | Method | LOD/LOQ Value | Unit |
| Food | Not specified | 1.49 - 20.00 (LOQ) | pg g⁻¹ |
| European Background Air | Gas Chromatography-Mass Spectrometry (GC-MS) | <0.01 (MDL) | pg/m³ |
| Polymeric Materials | Targeted Analysis | 1 (Determination Limit) | mg/kg |
| Polymeric Materials | Screening Analysis | 50 (Determination Limit) | mg/kg |
Assessing the precision, accuracy, and recovery of an analytical method is crucial for validating its performance. Precision is typically evaluated by analyzing replicate samples and is often expressed as the relative standard deviation (RSD). Accuracy is determined by analyzing certified reference materials (CRMs) or by performing spiking experiments.
Recovery studies, which involve adding a known amount of this compound to a sample matrix and measuring the amount recovered, are essential for correcting for losses during sample preparation and analysis. nih.gov For organochlorine pesticides in general, a recovery rate for spiked samples ranging from 60% to 120% is considered acceptable. frontiersin.org In the analysis of these compounds, a parallel sample analysis with a relative deviation within 20% also indicates good precision. frontiersin.org
The use of surrogate standards, which are chemically similar to the analyte of interest but not naturally found in the samples, is a common practice to monitor recovery in each sample. nih.gov However, it is important to note that no single compound can perfectly represent the behavior of all organochlorines being analyzed. nih.gov For Dechlorane Plus analysis in polymeric materials, performing method validation with certified reference materials is advocated to accurately determine recovery, as the clean-up procedures could potentially remove some of the DP, leading to underreporting. fead.be
Table 2: Quality Control Parameters for Organochlorine Analysis
| Parameter | Acceptance Criteria | Purpose |
| Spiked Sample Recovery | 60% - 120% | To assess the accuracy of the method and account for matrix effects. |
| Parallel Sample Deviation | < 20% | To evaluate the precision of the analytical method. |
| Calibration Curve Deviation | ± 20% | To ensure the linearity and accuracy of the instrumental analysis. |
Given the ubiquitous nature of organochlorine compounds, including this compound, strict measures to control blank contamination are imperative. nih.gov Blank samples, including field blanks and laboratory blanks, are analyzed alongside actual samples to identify and quantify any contamination introduced during sample collection, transport, handling, and analysis. nih.govfrontiersin.org
Field blanks, consisting of pre-cleaned sample containers taken to the sampling site and handled like actual samples, help to account for contamination during deployment and transport. nih.govfrontiersin.org Laboratory blanks, which are processed in the same manner as the samples, are used to monitor for contamination within the laboratory environment. frontiersin.org
To minimize contamination, several precautions are taken. These include preparing samples in a dedicated room free from significant sources of contamination, using high-purity solvents and reagents, and baking all glassware at high temperatures (e.g., 200 °C or higher) before use. nih.gov It is also recommended to avoid air-drying of samples and to use techniques like wet sieving if necessary. nih.gov If blank levels are significant (e.g., greater than 10% of the average analyte level), blank correction of the data should be performed. nih.gov
Regulatory Frameworks and Environmental Policy Implications for Syn Dodecachloropentacyclooctadecadiene
International Conventions and Agreements: The Stockholm Convention
The Stockholm Convention on Persistent Organic Pollutants (POPs) is a primary international treaty aimed at protecting human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, and accumulate in the fatty tissue of living organisms.
Persistent Organic Pollutant (POP) Screening and Listing Criteria
For a chemical to be considered for inclusion under the Stockholm Convention, it must meet specific screening criteria outlined in Annex D of the convention. These criteria assess a chemical's persistence, bioaccumulation, potential for long-range environmental transport (LRET), and evidence of adverse effects to human health or the environment.
The Persistent Organic Pollutants Review Committee (POPRC) is the subsidiary body to the Stockholm Convention tasked with evaluating chemicals for potential listing. In May 2019, Norway submitted a proposal to list Dechlorane Plus, including its syn- and anti-isomers, in Annexes A, B, and/or C of the Convention. sfu.ca The POPRC concluded at its fifteenth meeting that Dechlorane Plus fulfilled the screening criteria for persistence, bioaccumulation, long-range environmental transport, and adverse effects.
Following this, the committee undertook a risk profile and a risk management evaluation. The risk profile confirmed that Dechlorane Plus is likely, as a result of its long-range environmental transport, to lead to significant adverse human health and/or environmental effects, warranting global action. Subsequently, at the eleventh meeting of the Conference of the Parties (COP) to the Stockholm Convention in May 2023, a decision was made to list Dechlorane Plus in Annex A of the Convention for elimination, with some specific exemptions.
Table 1: Stockholm Convention Annex D Screening Criteria for Dechlorane Plus
| Criterion | Finding for Dechlorane Plus |
| Persistence | Evidence suggests that Dechlorane Plus is highly persistent in the environment, particularly in sediments. |
| Bioaccumulation | Dechlorane Plus is recognized as being highly bioaccumulative, with detections in wildlife in remote environments. |
| Potential for Long-Range Environmental Transport | Monitoring data has confirmed the presence of Dechlorane Plus in remote regions such as the Arctic and Antarctica, indicating its capacity for long-range atmospheric and oceanic transport. sfu.ca |
| Adverse Effects | Studies have indicated potential adverse effects on the environment and organisms. sfu.ca |
National and Regional Environmental Regulations
In line with the findings of the Stockholm Convention, several countries and regions have implemented their own regulations to control the risks associated with syn-dodecachloropentacyclooctadecadiene.
Control of Production, Use, and Release
Canada: The Canadian government has taken significant steps to manage Dechlorane Plus. Following a screening assessment that concluded the substance is harmful to the environment, Dechlorane Plus was added to Part 2 of Schedule 1 of the Canadian Environmental Protection Act, 1999 (CEPA) on February 26, 2025. This listing enables the government to implement risk management measures. While not manufactured in Canada, it is imported for various uses. The proposed Prohibition of Certain Toxic Substances Regulations, 2022, aim to prohibit the manufacture, use, sale, and import of Dechlorane Plus and products containing it, with some exemptions.
European Union: The European Union is also in the process of regulating Dechlorane Plus in alignment with the Stockholm Convention. A proposal is in place to amend Annex I of Regulation (EU) 2019/1021 on persistent organic pollutants to include Dechlorane Plus, thereby restricting its production and use. The European Chemicals Agency (ECHA) has supported a broad restriction on the substance. The regulation is expected to come into effect on February 26, 2025, providing a transition period for industries to find alternatives.
Waste Management and Disposal Guidelines
The environmentally sound management of wastes containing this compound is a critical aspect of mitigating its environmental impact. The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal provides a framework for this. Draft technical guidelines have been developed for the environmentally sound management of wastes consisting of, containing, or contaminated with Dechlorane Plus. These guidelines aim to ensure that wastes containing this substance are managed in a way that protects human health and the environment. A key challenge in waste management is the accurate measurement of Dechlorane Plus in materials like plastics, with industry associations advocating for clear and feasible testing methods and concentration limits.
Chemical Risk Assessment Methodologies
The regulation of this compound is underpinned by comprehensive chemical risk assessments that evaluate its environmental behavior and potential for harm.
Environmental Persistence Assessment
A crucial component of the risk assessment for this compound is the evaluation of its environmental persistence. Persistence refers to the length of time a chemical remains in the environment before being broken down by natural processes.
Bioaccumulation Potential Evaluation
The bioaccumulation potential of this compound, a stereoisomer of the commercial flame retardant Dechlorane Plus, is a significant area of environmental and scientific concern. oaepublish.comnih.gov Dechlorane Plus itself is recognized for its persistence in the environment, bioaccumulation properties, and potential for long-range transport. googleapis.com The technical mixture of Dechlorane Plus typically contains both syn- and anti-isomers, with the syn-isomer accounting for approximately 25-35% of the mixture. pops.intenv.go.jp
Studies have demonstrated that despite its large molecular size and high lipophilicity, this compound, along with its anti-isomer, can be taken up by a variety of organisms, leading to its accumulation in tissues. nih.gov This has been observed in both aquatic and terrestrial biota. nih.gov
A notable characteristic of its bioaccumulation is the stereoselective enrichment of the syn-isomer in certain species. oaepublish.com For instance, a widespread enrichment of syn-DP has been observed in fish. oaepublish.com Similarly, studies on thick-shell mussels (Mytilus coruscus) have shown a selective enrichment of syn-DP in their tissues. frontiersin.org This suggests that the bioaccumulation process is not uniform for both isomers and may be influenced by species-specific metabolic and excretion pathways. oaepublish.com
Research has indicated that while the anti-isomer may be more readily metabolized, there appears to be a preferential excretion of the anti-isomer in fish, leading to a higher relative concentration of the syn-isomer. oaepublish.com The presence of other pollutants, such as microplastics, can also influence the bioaccumulation of Dechlorane Plus isomers, with studies showing that polystyrene microplastics can affect their enrichment in the gills and gonads of mussels. frontiersin.org
The table below summarizes key findings from bioaccumulation studies of this compound and its related compounds.
| Organism | Tissue/Matrix | Key Finding | Reference |
| Fish | General | Widespread stereoselective enrichment of syn-DP. | oaepublish.com |
| Thick-shell mussels (Mytilus coruscus) | Adductor muscle, gill, gonad, visceral mass | Selective enrichment of syn-DP in tissues. frontiersin.org | frontiersin.org |
| Oysters | Tissue | Enrichment of syn-DP was observed. nih.gov | nih.gov |
| Various animals | General | Anti-DP is more readily metabolized through biotransformation. | oaepublish.com |
Substitution and Alternative Chemical Development Research
The identification of this compound (as part of Dechlorane Plus) as a persistent organic pollutant (POP) under the Stockholm Convention has spurred research and development into safer alternatives. googleapis.comepd.gov.hk The convention aims to eliminate or restrict the production and use of such chemicals. kemi.se Dechlorane Plus was originally introduced as a replacement for Mirex, another chlorinated flame retardant that was banned in the 1970s, and later as a substitute for decabromodiphenyl ether (decaBDE). pops.intfrontiersin.org
The primary use of Dechlorane Plus is as an additive flame retardant in a wide range of materials, including electrical wire and cable coatings, plastic roofing materials, and connectors for electronics. pops.intenv.go.jp Given its additive nature, it can leach out of products over time, leading to environmental contamination. googleapis.com
Efforts to find suitable replacements focus on substances that can meet the necessary flammability standards without exhibiting the persistent, bioaccumulative, and toxic (PBT) properties of Dechlorane Plus. pops.int The development of alternatives is a complex process, requiring rigorous evaluation of their own potential environmental and health impacts.
Several potential alternatives to Dechlorane Plus have been identified and are in various stages of assessment and commercial use. These alternatives can be broadly categorized into halogenated and non-halogenated compounds.
Table of Potential Alternatives to Dechlorane Plus:
| Alternative Chemical | Chemical Class | Potential Applications | Notes |
| Decabromodiphenyl Ethane (DBDPE) | Brominated Flame Retardant | Replacement for decaBDE in various polymers. | Considered a suitable alternative in many applications. pops.int |
| Ethane-1,2-bis(pentabromophenyl) (EBP) | Brominated Flame Retardant | Used in plastics, rubbers, and textiles. | Information regarding its persistence and bioaccumulation is varied. pops.int |
| Aluminum Trihydrate (ATH) | Inorganic Flame Retardant | Used in a wide range of polymers. | A non-halogenated alternative. pops.int |
| Ammonium Polyphosphate (APP) | Phosphorus-based Flame Retardant | Used in polyolefins and other plastics. | A non-halogenated alternative. pops.int |
The transition to these alternatives is ongoing, with global manufacturers moving towards different chemical technologies. googleapis.com However, for certain critical applications with stringent safety requirements, such as in the aerospace, defense, and medical imaging sectors, exemptions for the use of Dechlorane Plus may be granted for a limited time to allow for a safe and orderly transition to viable alternatives. pops.intchemradar.com
Future Research Directions and Knowledge Gaps for Syn Dodecachloropentacyclooctadecadiene
Elucidation of Novel Environmental Transformation Pathways
While syn-dodecachloropentacyclooctadecadiene is known for its persistence, evidence suggests it is not entirely inert in the environment. The detection of dechlorinated and hydrogen-substituted degradation products of Dechlorane Plus in Arctic seawater indicates that transformation processes are occurring. nih.gov However, the specific pathways of these transformations, whether they are biotic or abiotic, and the environmental conditions that favor them are largely unknown.
Future research must prioritize the identification of novel transformation products of this compound in various environmental matrices, including soil, sediment, water, and biota. Laboratory studies under controlled conditions are needed to investigate the role of photolysis, microbial degradation, and metabolism in its breakdown. Understanding these pathways is crucial for predicting the ultimate fate of this compound and the potential toxicity of its degradation products.
Refined Modeling of Global Transport and Fate
Models are essential tools for understanding the long-range transport and environmental fate of persistent organic pollutants (POPs) like this compound. Current models, such as the Danish Eulerian Hemispheric Model, the Berkeley-Trent (BETR) model, and the GloboPOP model, have been used to simulate the global transport of Dechlorane Plus. nih.govpops.int These models have confirmed its potential for long-range atmospheric transport, with estimated total global emissions of Dechlorane Plus ranging from 0.02 to 3.2 metric tons per year in high and low emission scenarios. nih.gov
However, to improve the accuracy of these models, more refined data on the physicochemical properties of this compound are needed. This includes more precise measurements of its vapor pressure, water solubility, and partition coefficients (Kow, Koa). Furthermore, incorporating stereoisomer-specific data into these models is critical, as the syn- and anti-isomers of Dechlorane Plus exhibit different environmental behaviors. The concept of transfer efficiency (TE), which quantifies the efficiency of a chemical's transport from a source region to a remote location, should be further developed for this compound to better understand its distribution patterns. acs.org
Improved Understanding of Stereoselective Environmental Processes
One of the most intriguing aspects of Dechlorane Plus in the environment is the stereoselective behavior of its isomers. The fractional abundance of the syn-isomer (f_syn) has been observed to change with latitude, suggesting that stereoselective processes occur during long-range transport. nih.gov For instance, a study of air and seawater from the Arctic to Antarctica found that the f_syn increased at lower northern latitudes, indicating a potential stereoselective depletion of the anti-isomer, possibly due to UV radiation. nih.gov
Furthermore, species-specific stereoselective bioaccumulation has been widely reported. oaepublish.comoaepublish.com Fish often show a preferential accumulation of the syn-isomer, while some bird species exhibit higher concentrations of the anti-isomer. oaepublish.comoaepublish.com The mechanisms driving this fractionation, such as differential uptake, metabolism, and excretion, are not well understood. Future research should focus on laboratory and field studies to elucidate the underlying biochemical and physiological processes responsible for this stereoselectivity. This knowledge is vital for accurately assessing the exposure and risk of this compound to different organisms in the food web.
Development of Advanced Non-Targeted Analytical Screening Methods
The identification of previously unknown flame retardants and their transformation products in the environment relies heavily on advanced analytical techniques. While targeted analysis is effective for known compounds, non-targeted and suspect screening approaches using high-resolution mass spectrometry (HRMS) are essential for discovering novel contaminants. acs.orgacs.org
Future efforts should focus on developing and applying these advanced screening methods to a wider range of environmental samples to search for new degradation products of this compound and other halogenated flame retardants. nih.govresearchgate.net Creating comprehensive mass spectral libraries for these compounds and their potential transformation products will be crucial for their identification. Surface wipe testing also shows promise as a screening method for additive flame retardants in consumer products, which can act as sources to the indoor environment. nih.gov
Long-Term Monitoring Programs for Temporal Trend Analysis
Long-term monitoring programs are indispensable for tracking the environmental levels of this compound and assessing the effectiveness of regulations. The Global Atmospheric Passive Sampling (GAPS) network has been instrumental in providing data on the global distribution and temporal trends of Dechlorane Plus. acs.org Retrospective analysis of GAPS samples has shown declining levels of DP at some urban sites. acs.org
Continued and expanded long-term monitoring in various environmental compartments, including air, water, sediment, and biota, is crucial. nih.govnih.gov These programs should be designed to detect changes in concentrations over time and to identify potential new source regions. Passive air samplers have proven to be a cost-effective tool for assessing spatial and temporal trends of chiral organochlorine compounds and should continue to be utilized. nih.gov
Integrated Environmental Assessment Methodologies
A holistic understanding of the risks posed by this compound requires an integrated environmental assessment approach. This involves combining data on its sources, environmental fate, bioaccumulation, and toxicity. The European Union's Technical Guidance Document for the risk assessment of new and existing chemicals provides a framework that can be adapted for this purpose. www.gov.uk
Future assessments should incorporate stereoisomer-specific data to provide a more realistic evaluation of the risks. The hazard quotient (HQ) approach, which compares measured environmental concentrations to predicted no-effect concentrations, can be used to estimate the risk to sensitive aquatic organisms. nih.gov Ultimately, integrated assessments will provide a more comprehensive scientific basis for the risk management of this compound and other persistent organic pollutants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
